

# 4-Isobutylbenzenesulfonyl chloride CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Isobutylbenzenesulfonyl chloride

Cat. No.: B1283997

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## In-Depth Technical Guide: 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Overview

**4-Isobutylbenzenesulfonyl chloride** is an organic compound featuring an isobutyl group and a sulfonyl chloride functional group attached to a benzene ring. Its strategic importance in medicinal chemistry and drug discovery stems from the presence of the 4-isobutylphenyl moiety, a key structural component of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

### Chemical and Physical Properties

A summary of the key quantitative data for **4-Isobutylbenzenesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	339370-45-5	N/A
Molecular Weight	232.73 g/mol	N/A
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClO <sub>2</sub> S	N/A

## Synthesis and Reactivity

**4-Isobutylbenzenesulfonyl chloride** is a reactive compound primarily used as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride group is susceptible to nucleophilic attack, most notably by amines, leading to the formation of stable sulfonamide bonds.

## Experimental Protocol: Synthesis of 4-Isobutylbenzenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.

Materials:

- Isobutylbenzene
- Chlorosulfonic acid
- Dichloromethane (anhydrous)
- Ice
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.
- Slowly add isobutylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **4-Isobutylbenzenesulfonyl chloride**.
- The crude product can be further purified by vacuum distillation or recrystallization.

## Experimental Protocol: Synthesis of N-substituted-4-isobutylbenzenesulfonamides

This protocol outlines the general procedure for the reaction of **4-Isobutylbenzenesulfonyl chloride** with a primary amine.

Materials:

- **4-Isobutylbenzenesulfonyl chloride**
- Primary amine (e.g., aniline)
- Pyridine (anhydrous) or Triethylamine
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

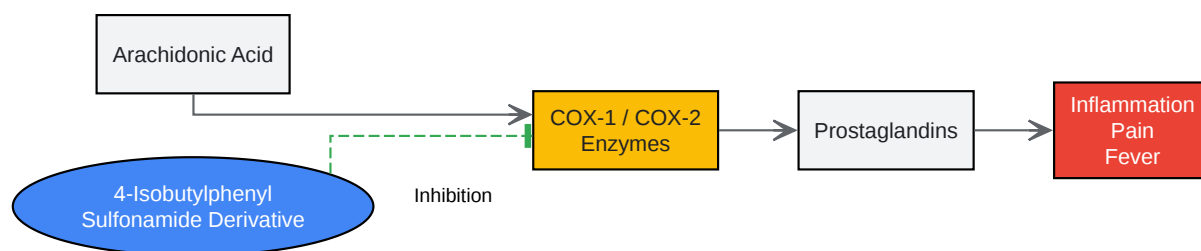
- Dissolve the primary amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.
- Cool the mixture in an ice bath and slowly add a solution of **4-Isobutylbenzenesulfonyl chloride** (1.1 equivalents) in anhydrous dichloromethane dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude sulfonamide can be purified by column chromatography or recrystallization.<sup>[3]</sup>

## Applications in Drug Development

The primary application of **4-Isobutylbenzenesulfonyl chloride** in drug development is as a scaffold for the synthesis of novel sulfonamide-containing compounds. The 4-isobutylphenyl group is a well-established pharmacophore, recognized for its contribution to the anti-inflammatory activity of ibuprofen by inhibiting cyclooxygenase (COX) enzymes.<sup>[1][4]</sup>

## Potential as Anti-inflammatory Agents

Derivatives of **4-Isobutylbenzenesulfonyl chloride** are logical candidates for the development of new anti-inflammatory drugs. The sulfonamide moiety can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent or selective COX inhibitors.

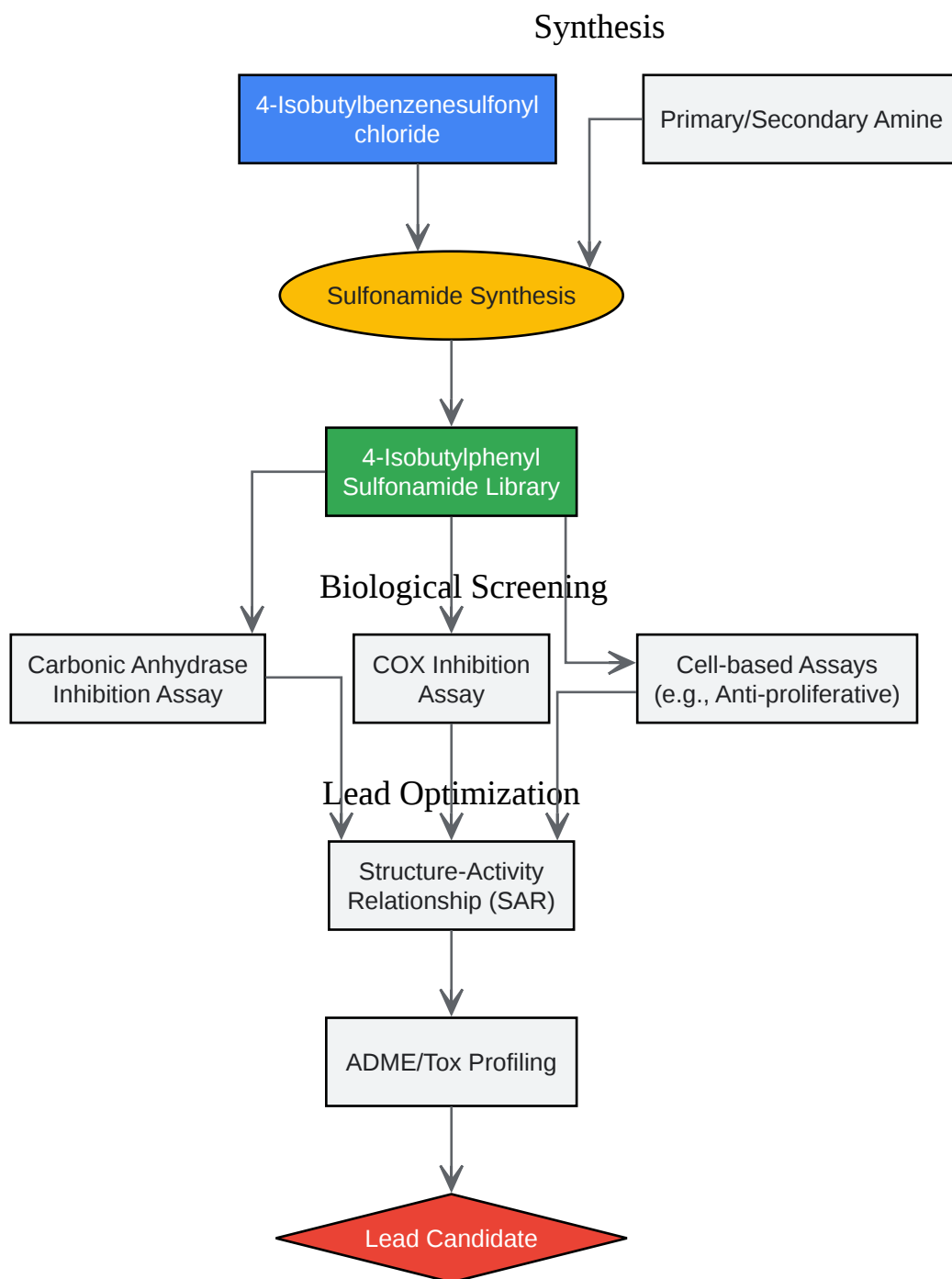


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Figure 1: Potential mechanism of action for 4-isobutylphenyl sulfonamide derivatives as anti-inflammatory agents.

## Potential as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The 4-isobutylphenyl group could be explored for its influence on the potency and isoform selectivity of carbonic anhydrase inhibition.



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Figure 2: A generalized workflow for the development of therapeutic agents from **4-Isobutybenzenesulfonyl chloride**.

## Conclusion

**4-Isobutylbenzenesulfonyl chloride** is a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of the 4-isobutylphenyl moiety, a key pharmacophore in anti-inflammatory drugs, makes this compound particularly interesting for the development of new therapeutic agents. Researchers can utilize the provided protocols and conceptual frameworks to explore the potential of **4-isobutylbenzenesulfonyl chloride**-derived compounds in areas such as inflammation and carbonic anhydrase inhibition.

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